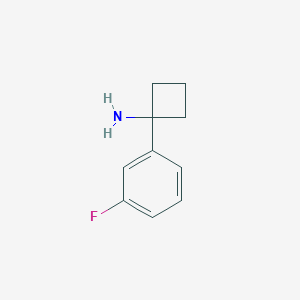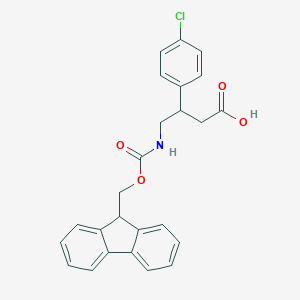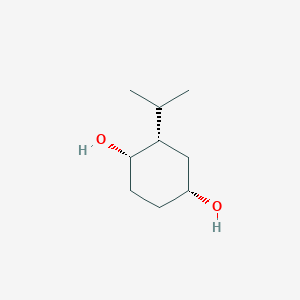![molecular formula C9H13BrO B070960 Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) CAS No. 168007-86-1](/img/structure/B70960.png)
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) is a bicyclic compound with a unique structure that includes a bromine atom and an ethoxy group. This compound belongs to the bicyclo[3.1.1]hept-2-ene family, which is known for its distinctive ring system. The presence of the bromine atom and the ethoxy group makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) typically involves the bromination of a suitable bicyclic precursor. One common method is the bromination of 4-ethoxybicyclo[3.1.1]hept-2-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced reaction monitoring techniques can further optimize the production process.
化学反应分析
Types of Reactions
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 4-ethoxybicyclo[3.1.1]hept-2-ene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the oxidizing agent and conditions.
Reduction: Formation of 4-ethoxybicyclo[3.1.1]hept-2-ene.
科学研究应用
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit interesting biological activities.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups or the removal of the bromine atom.
相似化合物的比较
Similar Compounds
4-Ethoxybicyclo[3.1.1]hept-2-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-methoxybicyclo[3.1.1]hept-2-ene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
3-Bromo-4-hydroxybicyclo[3.1.1]hept-2-ene: Contains a hydroxyl group, making it more hydrophilic and potentially more reactive in certain conditions.
Uniqueness
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) is unique due to the presence of both a bromine atom and an ethoxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
168007-86-1 |
|---|---|
分子式 |
C9H13BrO |
分子量 |
217.1 g/mol |
IUPAC 名称 |
3-bromo-4-ethoxybicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C9H13BrO/c1-2-11-9-7-3-6(4-7)5-8(9)10/h5-7,9H,2-4H2,1H3 |
InChI 键 |
VWZXBEKLONOPRI-UHFFFAOYSA-N |
SMILES |
CCOC1C2CC(C2)C=C1Br |
规范 SMILES |
CCOC1C2CC(C2)C=C1Br |
同义词 |
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)












